5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
Descripción
This compound is a 1,2,4-oxadiazole derivative featuring a pyridin-4-yl substituent at position 3 and a sulfonylated azetidine ring at position 3. The pyridin-4-yl group contributes to π-π stacking interactions, a common feature in kinase inhibitors and receptor antagonists.
Propiedades
IUPAC Name |
5-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O3S/c17-13-7-12(1-2-14(13)18)26(23,24)22-8-11(9-22)16-20-15(21-25-16)10-3-5-19-6-4-10/h1-7,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUCWWLADMLLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Molecular Formula : CHClFNOS
- Molecular Weight : 394.8 g/mol
The structure of the compound includes a 1,2,4-oxadiazole ring, which is known for its broad spectrum of biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of 1,3,4-oxadiazole have shown efficacy against various bacterial strains. For instance:
- Antibacterial Activity : Studies have demonstrated that oxadiazole derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole | S. aureus | 32 µg/mL |
| 5-(1-(2-fluorophenyl)sulfonyl)azetidin | E. coli | 16 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer potential. The oxadiazole scaffold is recognized for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. A study reported that certain oxadiazole derivatives could inhibit HDAC activity by up to 90% at low concentrations (20 nM), showcasing their potential as anticancer agents .
The exact mechanism of action for 5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole involves interactions with specific molecular targets:
- HDAC Inhibition : The compound may bind to HDAC enzymes, leading to altered gene expression and subsequent induction of apoptosis in cancer cells.
Anti-inflammatory and Analgesic Effects
Beyond antimicrobial and anticancer activities, compounds featuring the oxadiazole ring have been shown to possess anti-inflammatory and analgesic properties. For example:
- Inflammation Models : In animal models of inflammation, certain oxadiazole derivatives demonstrated reduced inflammatory markers and pain responses .
Case Studies
Several studies have highlighted the biological activity of similar oxadiazole derivatives:
- Dhumal et al. (2016) : Investigated a series of novel 1,3,4-oxadiazole derivatives and found significant antibacterial activity against Mycobacterium bovis BCG .
- Desai et al. (2018) : Evaluated pyridine-based oxadiazole hybrids for their antimicrobial effects and reported promising results against multiple bacterial strains compared to standard antibiotics .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a broad spectrum of antimicrobial activities. Specifically, studies have shown:
- Antibacterial Effects : Compounds similar to 5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
- Antifungal and Antiviral Properties : There is also emerging evidence supporting the antifungal and antiviral capabilities of oxadiazole derivatives. These compounds have been tested against various fungal strains and viruses, showing promising results in inhibiting their growth .
Anticancer Activity
The compound has been investigated for its anticancer properties with notable findings:
- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrate that it inhibits the growth of several cancer cell lines, including breast cancer (MCF-7) and non-small cell lung cancer (NSCLC). The compound induces apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins .
- Kinase Inhibition : It acts as a selective inhibitor for receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. The compound has shown significant inhibition with low IC50 values, indicating high potency compared to traditional chemotherapeutic agents .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers in Poland evaluated various 1,3,4-oxadiazole derivatives for their antibacterial properties. The most promising compounds showed strong activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents .
Case Study 2: Anticancer Mechanisms
In another investigation focused on the anticancer effects of oxadiazole derivatives, the compound was tested on different cancer cell lines. Results indicated that it not only inhibited cell proliferation but also triggered apoptosis through multiple signaling pathways. This highlights the potential for further development in cancer therapeutics .
Summary Table of Biological Activities
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
A. Pyridinyl vs. Thiophenyl Substituents
- 5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole ():
Replacing pyridin-4-yl with thiophen-2-yl reduces aromatic π-stacking capacity but increases lipophilicity (logP ~2.8 vs. ~1.9 for the pyridinyl analog), favoring membrane permeability. However, thiophene’s lower basicity may diminish hydrogen-bonding interactions in polar binding sites .
B. Azetidine vs. Piperidine/Pyrrolidine Rings
- 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (): The piperidine ring introduces greater flexibility compared to the constrained azetidine. This reduces selectivity in enzyme inhibition but improves solubility (water solubility ~15 mg/mL vs.
C. Sulfonyl vs. Thioether/Sulfanyl Groups
- 3-(5-((3-Chlorophenyl)methylsulfanyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl)pyridine ():
Sulfanyl (S-alkyl) groups decrease electrophilicity compared to sulfonyl groups, reducing reactivity toward nucleophiles. This may lower toxicity but also diminish covalent binding to cysteine residues in target proteins .
A. Antimicrobial Activity
- 2-((1-(4-Chlorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methyl)-5-(methylthio)-1,3,4-oxadiazole ():
This compound targets the HadAB/BC complex in Mycobacterium tuberculosis (MIC = 0.8 μM). The methylthio group enhances membrane penetration, but the absence of a sulfonyl group limits interactions with polar residues in the enzyme’s active site .
B. Fluorinated Analogs
- 5-(Perfluoroheptyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole ():
Fluorination increases thermal stability (decomposition temperature >250°C) and resistance to oxidative degradation. However, the perfluoroalkyl chain’s extreme hydrophobicity (logP ~4.2) may hinder aqueous solubility and bioavailability .
Physicochemical Properties
Key Research Findings
- Conformational Analysis : The azetidine ring in the target compound restricts rotation around the C3-C4 bond, favoring a planar oxadiazole conformation. This rigidity enhances binding to flat binding pockets (e.g., ATP sites in kinases) compared to flexible piperidine analogs .
- Enzyme Inhibition : Sulfonyl groups in analogs like the target compound show IC₅₀ values <1 μM against serine proteases, whereas thioether analogs (e.g., ) require higher concentrations (IC₅₀ >10 μM) .
Q & A
Q. What are the optimized synthetic routes for 5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?
- Methodology : Cyclocondensation of precursors (e.g., nitrile derivatives and hydroxylamine) under reflux conditions, followed by sulfonylation using 3-chloro-4-fluorobenzenesulfonyl chloride. Key parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalyst (e.g., triethylamine). Purification via column chromatography with hexane/ethyl acetate gradients improves purity .
- Data : Yields typically range from 45–65%, with purity >95% confirmed by HPLC .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : and NMR to confirm connectivity of the azetidine, sulfonyl, and oxadiazole moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., CHClFNOS, calculated 432.05 Da).
- X-ray Crystallography : Resolve stereochemistry of the azetidine ring and confirm sulfonyl group orientation .
Advanced Research Questions
Q. How does the sulfonyl-azetidine substituent influence the compound’s binding affinity to biological targets (e.g., kinases or microbial enzymes)?
- Methodology :
- Molecular Docking : Compare docking scores (e.g., AutoDock Vina) of the parent oxadiazole with sulfonyl-azetidine derivatives. Use crystallized enzyme structures (e.g., PDB entries) for target validation .
- SAR Studies : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) to assess steric/electronic effects on activity .
- Data : Sulfonyl groups enhance hydrogen bonding with active-site residues (e.g., kinase ATP-binding pockets), improving IC values by 2–3-fold compared to non-sulfonylated analogs .
Q. What computational models predict the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?
- Methodology :
- In Silico Tools : SwissADME or pkCSM to calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Key Findings : Moderate logP (~2.8) suggests oral bioavailability; sulfonyl groups reduce BBB penetration, making it unsuitable for CNS targets .
Data Contradiction Analysis
Q. How can conflicting antimicrobial activity data between oxadiazole derivatives and triazole analogs be resolved?
- Analysis :
- Structural Differences : Oxadiazoles lack the thiol group in triazoles, reducing electrophilic reactivity with microbial enzymes .
- Experimental Variables : Discrepancies in MIC values may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .
Experimental Design for Biological Screening
Q. What in vitro assays are optimal for evaluating the compound’s anticancer potential?
- Methodology :
Reaction Optimization Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
